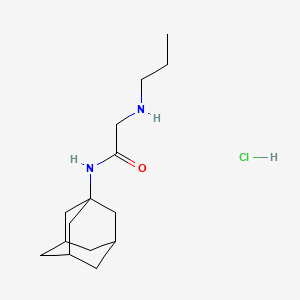
N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and neuroscience. It is a non-peptide compound that has been shown to have promising effects on the central nervous system.
Applications De Recherche Scientifique
N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride is not fully understood. However, it has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory formation. It also has antioxidant properties and can reduce oxidative stress, which is a major contributor to neurodegenerative disorders.
Biochemical and Physiological Effects:
N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride has been shown to have a range of biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and protect against neuronal damage. It has also been shown to have anti-anxiety and anti-depressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride for lab experiments is its neuroprotective properties. It can protect against neuronal damage and improve cognitive function, making it a useful tool for studying neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride. One area of interest is its potential as a treatment for neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these disorders. Another area of interest is its potential as a cognitive enhancer. Studies are needed to determine its effects on different cognitive domains and to identify optimal dosages and treatment regimens. Finally, there is potential for the development of new compounds based on the structure of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride, which could have even greater efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride involves a multi-step process that starts with the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantanecarbonyl chloride. This intermediate is then reacted with propylamine to form N~1~-propyl-1-adamantylcarboxamide. The final step involves the reaction of N~1~-propyl-1-adamantylcarboxamide with glycine ethyl ester hydrochloride to form N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-(propylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O.ClH/c1-2-3-16-10-14(18)17-15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13,16H,2-10H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKFMHVBOHOTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-(propylamino)acetamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

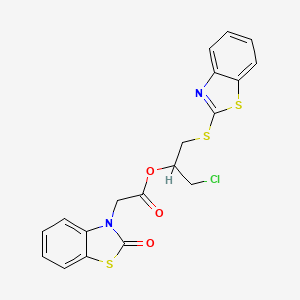
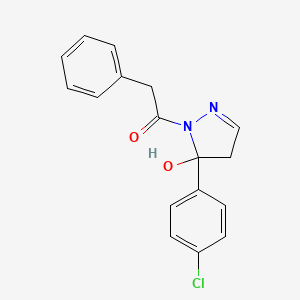
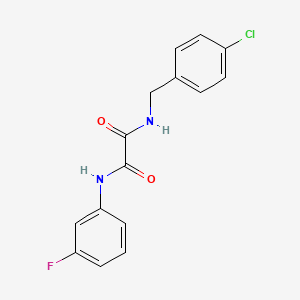
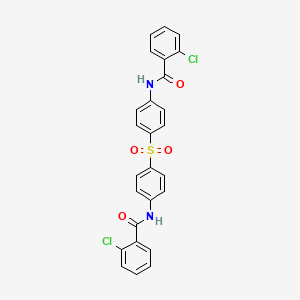
![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4935261.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)
![2-[(2-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4935266.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4935273.png)